Primary Amine vs. Secondary N-Methylamine: Predicted Basicity and Lipophilicity Divergence
The title compound possesses a primary amino group, whereas the closest commercial analog, 1-(3-(1,1-difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2092697-73-7), contains a secondary N-methylamine. Predicted pKa of the N-methyl analog is 8.89±0.10 . Based on established amine basicity trends, the primary amine of the title compound is expected to have a pKa approximately 0.5–1.0 log units lower (estimated ~7.8–8.4), resulting in a significantly different ionization state at physiological pH 7.4 [1]. Additionally, the N-methyl analog exhibits a computed XlogP of 1.1 ; the absence of the methyl group in the title compound is predicted to reduce logP by ~0.5 units, enhancing aqueous solubility and lowering membrane permeability in a differential manner.
| Evidence Dimension | Predicted pKa (basicity) and XlogP (lipophilicity) |
|---|---|
| Target Compound Data | pKa estimated 7.8–8.4 (primary amine); XlogP estimated ~0.6 (extrapolated from N-methyl analog) |
| Comparator Or Baseline | 1-(3-(1,1-difluoroethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one: pKa 8.89±0.10; XlogP 1.1 |
| Quantified Difference | ΔpKa ≈ –0.5 to –1.0; ΔXlogP ≈ –0.5 |
| Conditions | Predicted values (ACD/Labs or equivalent software) as reported by Chem960 for the comparator; target compound values estimated by structural analogy. |
Why This Matters
A lower pKa shifts the ionization equilibrium at physiological pH, reducing the fraction of positively charged species, which can improve passive membrane permeability and CNS penetration—critical for neuroscience or oncology targets such as σ₁ receptors.
- [1] Manallack DT. The pKa Distribution of Drugs: Application to Drug Discovery. Perspect Medicin Chem. 2007;1:25-38. View Source
